molecular formula C8H13NO3 B1385904 Ethyl (3E)-3-(isopropylimino)-2-oxopropanoate CAS No. 1086375-87-2

Ethyl (3E)-3-(isopropylimino)-2-oxopropanoate

Cat. No.: B1385904
CAS No.: 1086375-87-2
M. Wt: 171.19 g/mol
InChI Key: VRAPQTRZHYCZEJ-UHFFFAOYSA-N
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Description

Ethyl (3E)-3-(isopropylimino)-2-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, an isopropyl imino group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3E)-3-(isopropylimino)-2-oxopropanoate can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with isopropylamine under acidic or basic conditions. The reaction typically proceeds as follows:

    Condensation Reaction: Ethyl acetoacetate reacts with isopropylamine in the presence of an acid catalyst (e.g., hydrochloric acid) or a base catalyst (e.g., sodium hydroxide) to form the desired product.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C) to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the reaction under controlled conditions, ensuring consistent product quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3E)-3-(isopropylimino)-2-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various ester derivatives.

Scientific Research Applications

Ethyl (3E)-3-(isopropylimino)-2-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (3E)-3-(isopropylimino)-2-oxopropanoate involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A precursor in the synthesis of Ethyl (3E)-3-(isopropylimino)-2-oxopropanoate.

    Isopropylamine: Another precursor used in the synthesis.

    Ethyl (3E)-3-(methylimino)-2-oxopropanoate: A similar compound with a methyl group instead of an isopropyl group.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and potential applications compared to its analogs. The presence of the isopropyl imino group, in particular, influences its chemical behavior and interaction with biological targets.

Properties

IUPAC Name

ethyl 2-oxo-3-propan-2-yliminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-4-12-8(11)7(10)5-9-6(2)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAPQTRZHYCZEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C=NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651763
Record name Ethyl (3E)-2-oxo-3-[(propan-2-yl)imino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086375-87-2
Record name Ethyl (3E)-2-oxo-3-[(propan-2-yl)imino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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